4-Chloro-2-(2,2,2-trifluoroethyl)aniline
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Overview
Description
4-Chloro-2-(2,2,2-trifluoroethyl)aniline is a chemical compound with the molecular formula C8H7ClF3N. It is known for its unique structure, which includes a chloro group and a trifluoroethyl group attached to an aniline ring. This compound is used in various research and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(2,2,2-trifluoroethyl)aniline typically involves the reaction of parachloroaniline with acyl chloride in the presence of a methylbenzene solvent. This reaction produces an intermediate, which is then dissolved in an organic solvent. Trifluoroacetyl chloride is introduced into the mixture, and a Friedel-Crafts reaction is performed to obtain the acylate intermediate. Finally, hydrolysis under acidic conditions yields the desired compound .
Industrial Production Methods: For industrial production, the process is optimized for safety, cost-effectiveness, and minimal environmental impact. The method involves reacting parachloroaniline with pivaloyl chloride, followed by a reaction with ethyl trifluoroacetate under the action of n-butyllithium. The intermediate is then hydrolyzed to remove protective groups, resulting in this compound hydrochloride hydrate .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted anilines.
Scientific Research Applications
4-Chloro-2-(2,2,2-trifluoroethyl)aniline is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of antiviral drugs.
Industry: Applied in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and function. The compound’s trifluoroethyl group enhances its binding affinity to target proteins, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride
- 2-Amino-5-chlorobenzotrifluoride
- 4-Chloro-α,α,α-trifluoro-o-toluidine
Comparison: 4-Chloro-2-(2,2,2-trifluoroethyl)aniline is unique due to its specific trifluoroethyl group, which imparts distinct chemical properties compared to other similar compounds. This group enhances its reactivity and binding affinity, making it more effective in certain applications .
Properties
Molecular Formula |
C8H7ClF3N |
---|---|
Molecular Weight |
209.59 g/mol |
IUPAC Name |
4-chloro-2-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H7ClF3N/c9-6-1-2-7(13)5(3-6)4-8(10,11)12/h1-3H,4,13H2 |
InChI Key |
BGKKIROOWCQQNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(F)(F)F)N |
Origin of Product |
United States |
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